An In-Depth Technical Guide to the Synthesis of 1-(Bromomethyl)cyclohexan-1-ol from Cyclohexanone
An In-Depth Technical Guide to the Synthesis of 1-(Bromomethyl)cyclohexan-1-ol from Cyclohexanone
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust and efficient two-step synthetic pathway to 1-(Bromomethyl)cyclohexan-1-ol, a valuable halogenated cycloalkanol intermediate, starting from the readily available precursor, cyclohexanone. This document is tailored for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of the underlying reaction mechanisms, field-proven experimental protocols, and critical safety considerations. The synthesis leverages the Corey-Chaykovsky reaction for the initial epoxidation of cyclohexanone, followed by a regioselective, acid-catalyzed ring-opening of the resulting spiro-epoxide. Each step is elucidated with mechanistic diagrams, step-by-step procedures, and a discussion of the causal factors influencing experimental choices, ensuring scientific integrity and reproducibility.
Strategic Overview: A Two-Stage Synthetic Approach
The conversion of cyclohexanone to 1-(Bromomethyl)cyclohexan-1-ol is efficiently achieved through a two-stage process. This strategy was designed for its high selectivity and reliability.
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Stage 1: Epoxidation. Cyclohexanone is first converted into its corresponding spiro-epoxide, 1-oxaspiro[2.5]octane. This is accomplished via the Corey-Chaykovsky reaction, which utilizes a sulfur ylide to transfer a methylene group to the carbonyl carbon.[1][2][3]
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Stage 2: Brominative Ring-Opening. The synthesized epoxide undergoes a regioselective ring-opening reaction upon treatment with hydrobromic acid (HBr). This step concurrently installs the required hydroxyl and bromomethyl functionalities on the quaternary carbon center.[4][5][6]
This pathway is favored over alternatives due to the mild conditions of the Corey-Chaykovsky reaction and the predictable regiochemical outcome of the acid-catalyzed epoxide opening.
Caption: Mechanism of the Corey-Chaykovsky reaction.
Experimental Protocol: Synthesis of 1-Oxaspiro[2.5]octane
This protocol is adapted from established procedures for the Corey-Chaykovsky reaction. [2][7] Reagents & Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Trimethylsulfoxonium iodide | 220.07 | 110 | 24.2 g | Light-sensitive, hygroscopic. [8] |
| Sodium Hydride (60% in oil) | 24.00 | 110 | 4.4 g | Handle under inert atmosphere. |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | 200 mL | Anhydrous grade. |
| Cyclohexanone | 98.14 | 100 | 9.8 g (10.3 mL) | Freshly distilled. |
| Diethyl Ether | 74.12 | - | ~300 mL | For extraction. |
| Saturated NaCl Solution | - | - | ~100 mL | For washing. |
| Anhydrous MgSO₄ | 120.37 | - | ~10 g | For drying. |
Procedure
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Preparation: A 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer is flame-dried and cooled under a stream of dry nitrogen.
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Reagent Addition: Anhydrous DMSO (100 mL) is added to the flask, followed by the portion-wise addition of sodium hydride (4.4 g, 110 mmol). Caution: Hydrogen gas is evolved. The resulting suspension is stirred for 15 minutes.
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Ylide Formation: Trimethylsulfoxonium iodide (24.2 g, 110 mmol) is added to the suspension in several portions over 30 minutes, keeping the internal temperature below 25°C with a water bath. The mixture is stirred for an additional 1-2 hours at room temperature until gas evolution ceases and a homogenous, milky-white solution of the ylide is formed.
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Carbonyl Addition: The flask is cooled to 10-15°C in an ice-water bath. A solution of cyclohexanone (9.8 g, 100 mmol) in anhydrous DMSO (100 mL) is added dropwise over 30 minutes, maintaining the internal temperature below 20°C.
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Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: The reaction mixture is poured into 500 mL of ice-cold water and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with water (2 x 100 mL) and then with a saturated NaCl solution (100 mL).
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Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by vacuum distillation to yield 1-oxaspiro[2.5]octane as a colorless liquid.
Stage 2: Acid-Catalyzed Ring-Opening of 1-Oxaspiro[2.5]octane
The high ring strain of epoxides makes them susceptible to ring-opening by nucleophiles, a reaction that is significantly accelerated under acidic conditions. [9]For this synthesis, hydrobromic acid serves as both the catalyst and the bromide nucleophile.
Reaction Mechanism
The regioselectivity of the ring-opening is a critical aspect of this step.
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Protonation: The epoxide oxygen is first protonated by HBr, converting the hydroxyl group into a much better leaving group (a protonated alcohol). [4][9]2. Nucleophilic Attack: The bromide ion (Br⁻) then attacks one of the epoxide carbons. In acid-catalyzed openings of unsymmetrical epoxides, the reaction proceeds via a transition state with significant SN1 character. [5][6]Positive charge begins to build on the more substituted carbon atom, making it the primary site of nucleophilic attack. In the case of 1-oxaspiro[2.5]octane, the attack occurs at the tertiary spiro carbon.
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Product Formation: This backside attack results in the formation of the trans halohydrin, which in this case is the target molecule, 1-(Bromomethyl)cyclohexan-1-ol. [4][6]
Caption: Mechanism of acid-catalyzed epoxide ring-opening.
Experimental Protocol: Synthesis of 1-(Bromomethyl)cyclohexan-1-ol
Reagents & Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 1-Oxaspiro[2.5]octane | 112.17 | 50 | 5.6 g | From Stage 1. |
| Hydrobromic Acid (48% aq.) | 80.91 | 75 | 8.5 mL | Corrosive, handle in a fume hood. [10] |
| Diethyl Ether | 74.12 | - | ~200 mL | For extraction. |
| Sat. Sodium Bicarbonate Sol. | - | - | ~100 mL | For neutralization. |
| Anhydrous Na₂SO₄ | 142.04 | - | ~10 g | For drying. |
Procedure
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Reaction Setup: A 250 mL round-bottomed flask is charged with 1-oxaspiro[2.5]octane (5.6 g, 50 mmol) and diethyl ether (50 mL). The flask is cooled in an ice bath to 0°C.
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Acid Addition: 48% aqueous hydrobromic acid (8.5 mL, ~75 mmol) is added dropwise to the stirred solution over 20 minutes, ensuring the temperature remains below 10°C.
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Reaction: After addition, the ice bath is removed, and the mixture is stirred vigorously at room temperature for 2-3 hours. The reaction is monitored by TLC until the starting epoxide is consumed.
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Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
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Neutralization & Washing: The combined organic layers are washed sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, careful, gas evolution), and finally with saturated NaCl solution (50 mL).
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Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel or by vacuum distillation to afford pure 1-(Bromomethyl)cyclohexan-1-ol. [11]
Product Characterization
The final product, 1-(Bromomethyl)cyclohexan-1-ol, should be characterized to confirm its identity and purity.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃BrO | [12] |
| Molecular Weight | 193.08 g/mol | [12] |
| Appearance | Colorless to pale oil | |
| CAS Number | 17299-10-4 | [13] |
Spectroscopic Data (Predicted/Reported)
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
| ¹H NMR | Cyclohexane (-CH₂-)₅ | ~ 1.2 - 1.8 | Multiplets (m) |
| ¹H NMR | Hydroxyl (-OH) | ~ 1.5 - 4.0 (variable) | Broad Singlet (br s) |
| ¹H NMR | Bromomethyl (-CH₂Br) | ~ 3.5 | Singlet (s) |
| ¹³C NMR | Cyclohexane (-CH₂-)₅ | ~ 22, 25, 35 | - |
| ¹³C NMR | Quaternary Carbon (-C-OH) | ~ 72 | - |
| ¹³C NMR | Bromomethyl (-CH₂Br) | ~ 45 | - |
| Source: Adapted from typical values and data available for similar structures. | |||
| [11] |
Safety and Handling Precautions
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Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (e.g., nitrogen or argon).
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Trimethylsulfoxonium Iodide: Irritant. Hygroscopic and light-sensitive. [8]* Hydrobromic Acid (HBr): Highly corrosive and toxic. Causes severe skin burns and eye damage. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [10]* Cyclohexanone & Diethyl Ether: Flammable liquids. Work should be performed away from ignition sources.
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1-(Bromomethyl)cyclohexan-1-ol: As a halogenated alcohol, it should be handled with care. It is classified as harmful if swallowed, causing skin irritation and serious eye damage. [12] Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
Conclusion
This guide details a reliable and mechanistically well-understood synthetic route for preparing 1-(Bromomethyl)cyclohexan-1-ol from cyclohexanone. The two-stage process, involving a Corey-Chaykovsky epoxidation followed by an acid-catalyzed brominative ring-opening, provides a practical method for accessing this versatile chemical intermediate. By understanding the causality behind each experimental step and adhering to the outlined protocols and safety measures, researchers can confidently execute this synthesis.
References
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